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Best practices for storing and handling FD-1080 free acid

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Compound of Interest

Compound Name: FD-1080 free acid

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Technical Support Center: FD-1080 Free Acid

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the near-infrared II (NIR-II) fluorophore, **FD-1080 free acid**. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is FD-1080 free acid and what are its primary applications?

FD-1080 is a small molecule heptamethine cyanine dye that functions as a fluorophore with both excitation and emission in the second near-infrared (NIR-II) window (excitation ~1064 nm, emission ~1080 nm).[1][2][3] Its primary application is in in vivo imaging due to the high tissue penetration depth and superior imaging resolution of NIR-II light, which minimizes autofluorescence and light scattering.[1][2][3] It is commonly used for high-resolution imaging of vasculature, including in the hindlimb, abdomen, and brain.[1][2]

Q2: What are the key advantages of using FD-1080 for in vivo imaging?

The main advantages of FD-1080 include:

 Deep Tissue Penetration: The 1064 nm excitation allows for imaging deeper into tissues compared to traditional NIR-I fluorophores (650-980 nm).[1][2][3]



- High Signal-to-Background Ratio: Reduced tissue autofluorescence in the NIR-II window leads to clearer images with better contrast.[2][4]
- Superior Photostability: FD-1080 exhibits greater photostability compared to other dyes like Indocyanine Green (ICG).[2][5]
- Enhanced Quantum Yield with Serum: The quantum yield of FD-1080 significantly increases from 0.31% to 5.94% when complexed with fetal bovine serum (FBS), forming FD-1080-FBS complexes.[1][2][3]

Q3: How should **FD-1080 free acid** be stored?

Proper storage is crucial to maintain the integrity of FD-1080. Recommendations are summarized in the table below.

Form	Storage Temperature	Conditions	Shelf-life
Solid	4°C	Sealed, away from moisture and light	Not specified
In Solvent (e.g., DMSO)	-80°C	Sealed, away from moisture and light	6 months
In Solvent (e.g., DMSO)	-20°C	Sealed, away from moisture and light	1 month

Data compiled from multiple sources.[2]

Q4: Can FD-1080 be used to study specific signaling pathways?

FD-1080 free acid itself is a general imaging agent and does not inherently target specific signaling pathways. However, it can be chemically modified and conjugated to targeting moieties such as antibodies, peptides, or small molecules. These conjugates can then be used to visualize and track specific biological processes, including cell signaling events, drug delivery pathways, and receptor-ligand interactions in vivo.[6] The cyclohexene group in the heptamethine chain of FD-1080 provides a reactive site for such modifications.[6]



Experimental Protocols Protocol 1: Preparation of FD-1080 Stock and Working Solutions

Objective: To prepare stable and usable solutions of FD-1080 for experimental use.

Methodology:

- Stock Solution (10 mM):
 - Dissolve the appropriate amount of FD-1080 free acid powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).
 - Vortex briefly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[7]
- Working Solution (e.g., for in vivo injection):
 - Dilute the 10 mM stock solution to the desired final concentration (e.g., 80 μM for intravenous injection in mice) using a suitable buffer such as sterile phosphate-buffered saline (PBS).[7]
 - For some applications, pre-warming the PBS may aid in solubility.
 - It is recommended to filter the final working solution through a 0.22 μm syringe filter before injection to remove any potential aggregates.
 - Prepare working solutions fresh on the day of the experiment.

Protocol 2: In Vivo Vascular Imaging in Mice

Objective: To visualize the vasculature in a mouse model using FD-1080.

Methodology:



Animal Preparation:

- Anesthetize the mouse using an appropriate anesthetic protocol.
- If imaging a specific area (e.g., hindlimb or brain), remove fur to reduce light scattering.
- FD-1080 Administration:
 - Prepare an 80 μM working solution of FD-1080 in sterile PBS.
 - Administer approximately 200 μL of the working solution via intravenous (tail vein)
 injection.[7]
- Image Acquisition:
 - Position the mouse in a NIR-II imaging system.
 - Use a 1064 nm laser for excitation.
 - Collect emission signals using an appropriate long-pass filter (e.g., 1100 nm or 1300 nm).
 - Imaging can typically commence within 10-20 minutes post-injection.
 - Adjust acquisition parameters (e.g., exposure time, laser power) to optimize signal-tonoise ratio.

Troubleshooting Guide



Issue	Possible Cause(s)	Recommended Solution(s)
Low or No Fluorescence Signal	Degradation of FD-1080: Improper storage or repeated freeze-thaw cycles.	Prepare fresh stock and working solutions from a new vial of FD-1080. Ensure proper storage conditions are met.
Incorrect Imaging Settings: Excitation/emission wavelengths are not optimal.	Verify the settings on your imaging system. Use a 1064 nm excitation laser and a suitable long-pass emission filter.	
Low Quantum Yield: FD-1080 has a low intrinsic quantum yield in aqueous solutions.	Co-administer with or pre- incubate FD-1080 with fetal bovine serum (FBS) to form FD-1080-FBS complexes, which significantly enhances quantum yield.[1][2][3]	
High Background Signal / Low Signal-to-Noise Ratio (SNR)	Autofluorescence: Although reduced in NIR-II, some autofluorescence can still occur.	Optimize the long-pass filter to block more of the excitation light. Ensure the imaging area is clean.
Aggregation of FD-1080: Formation of H-aggregates in aqueous solutions can lead to fluorescence quenching.	Prepare fresh working solutions and filter before use. Consider using a small percentage of an organic cosolvent like DMSO in the final injection buffer if the experimental design allows. Encapsulating FD-1080 in liposomes or with DMPC can also prevent aggregation.[1][8]	
Inconsistent or Patchy Staining in vitro	Cell Permeability Issues: FD- 1080 may not efficiently cross	Optimize incubation time and concentration. Ensure cells are



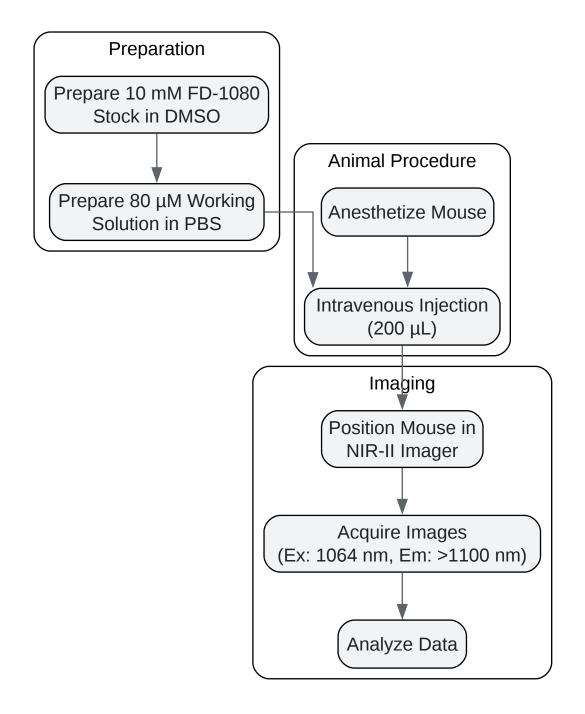
Troubleshooting & Optimization

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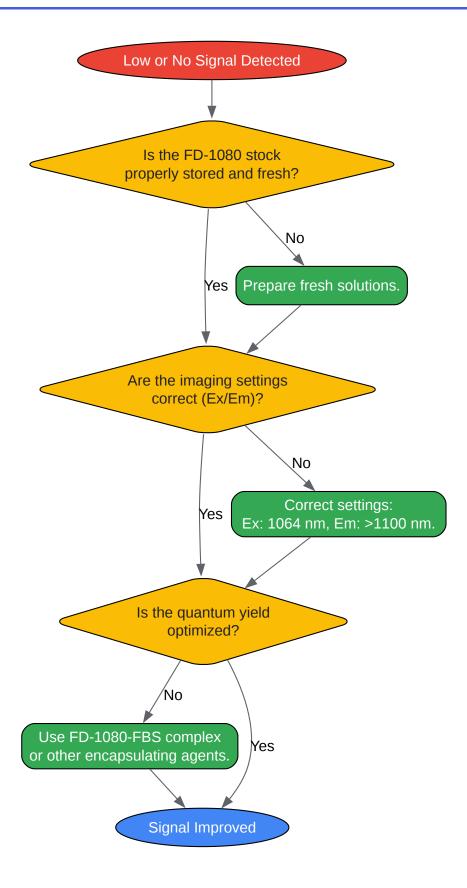
	the membrane of certain cell types.	healthy and not overly confluent.
Aggregation in Media: FD- 1080 may aggregate in cell culture media.	Prepare the working solution in a serum-free medium or PBS immediately before adding to the cells.	
Photobleaching	Excessive Exposure to Excitation Light: Prolonged or high-intensity laser exposure can lead to photobleaching.	Minimize the duration of light exposure. Use the lowest laser power necessary to obtain a good signal. Use neutral density filters to reduce illumination intensity.[10]

Visualizations



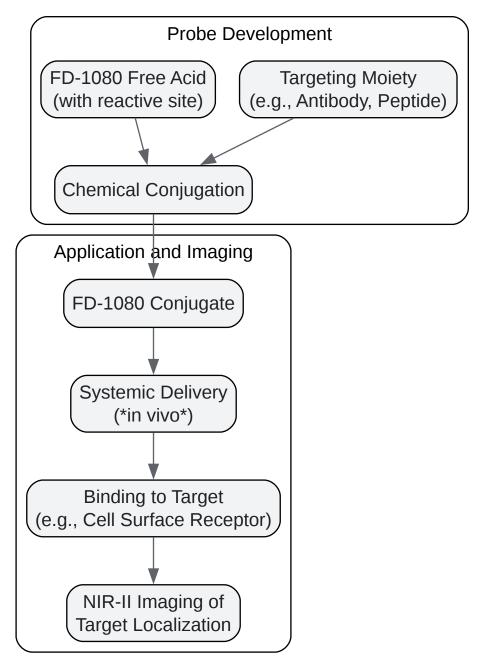








Conceptual Workflow for Signaling Pathway Imaging



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